4-Ethoxy-2-hydrazinylpyrimidine
CAS No.:
Cat. No.: VC17710300
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N4O |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | (4-ethoxypyrimidin-2-yl)hydrazine |
| Standard InChI | InChI=1S/C6H10N4O/c1-2-11-5-3-4-8-6(9-5)10-7/h3-4H,2,7H2,1H3,(H,8,9,10) |
| Standard InChI Key | BPBGJLMWSPBALE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC(=NC=C1)NN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The pyrimidine ring in 4-Ethoxy-2-hydrazinylpyrimidine provides a planar, aromatic framework that facilitates π-π stacking interactions with biological targets. The ethoxy group () at the 4-position introduces steric bulk and electron-donating effects, modulating the ring’s electronic density. At the 2-position, the hydrazinyl group () acts as a strong nucleophile, enabling covalent modifications of electrophilic sites in proteins or other biomolecules .
Reactivity and Synthetic Pathways
The hydrazinyl group’s nucleophilicity drives reactions such as:
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Condensation: Forms hydrazones with aldehydes/ketones, useful in creating Schiff base ligands for metal complexes.
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Oxidation: Converts to azides or nitriles under oxidative conditions, expanding utility in click chemistry .
A proposed synthesis route involves:
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Cyclocondensation: Reacting ethyl acetoacetate with hydrazine hydrate to form 2-hydrazinylpyrimidine.
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Ethoxylation: Introducing the ethoxy group via nucleophilic aromatic substitution using sodium ethoxide .
Biological Activity and Mechanisms
Enzyme Inhibition
The hydrazinyl group’s ability to form covalent bonds with catalytic residues makes 4-Ethoxy-2-hydrazinylpyrimidine a potential enzyme inhibitor. For example, in protein tyrosine phosphatases (PTPs), it may irreversibly modify the active-site cysteine, disrupting signaling pathways implicated in diabetes and cancer .
Comparative Analysis with Analogues
| Compound | Substituents | Target Enzyme | IC₅₀ (µM) |
|---|---|---|---|
| 4-Ethoxy-2-hydrazinylpyrimidine | Ethoxy, Hydrazinyl | PTP1B | 12.3 |
| 2-Hydrazinopyrimidine | Hydrazinyl | PTP1B | 45.8 |
| 4-Methoxypyrimidine | Methoxy | PTP1B | >100 |
This table highlights the enhanced inhibitory potency conferred by the ethoxy group, likely due to improved hydrophobic interactions with the enzyme’s active site .
Industrial and Pharmaceutical Applications
Drug Development
4-Ethoxy-2-hydrazinylpyrimidine serves as a precursor for antiviral and anticancer agents. For instance, coupling it with fluorinated aromatics yields prodrugs activated by tumor-specific enzymes, minimizing off-target toxicity .
Material Science
Its planar structure and nitrogen content make it suitable for synthesizing conductive polymers or metal-organic frameworks (MOFs). These materials find applications in sensors and catalysis .
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